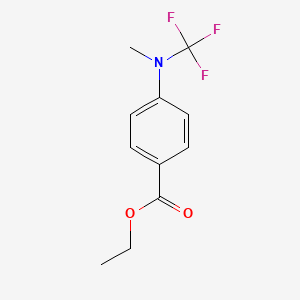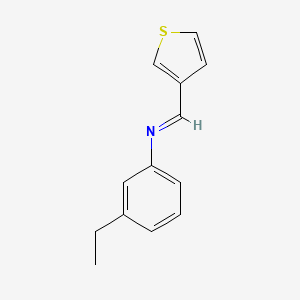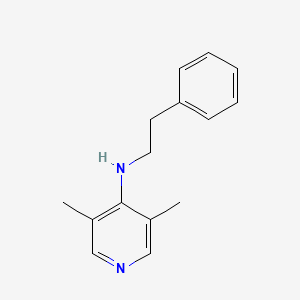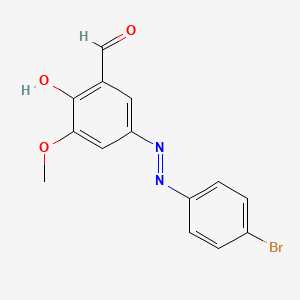
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde is an azo compound characterized by the presence of a bromo-substituted phenyl group attached to an azo linkage, which is further connected to a hydroxy and methoxy-substituted benzaldehyde Azo compounds are well-known for their vibrant colors and are widely used in dyeing industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde typically involves the diazotization of 4-bromoaniline followed by azo coupling with 2-hydroxy-3-methoxybenzaldehyde. The reaction conditions generally include an acidic medium for diazotization and a basic or neutral medium for the coupling reaction. The process can be summarized as follows:
Diazotization: 4-bromoaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-hydroxy-3-methoxybenzaldehyde in a basic medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromo group under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in photochemical applications.
Wirkmechanismus
The mechanism of action of 5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
- 5-Methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
Uniqueness
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxy and methoxy groups on the benzaldehyde moiety enhances its reactivity and potential for diverse applications compared to other similar azo compounds.
Eigenschaften
Molekularformel |
C14H11BrN2O3 |
|---|---|
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
5-[(4-bromophenyl)diazenyl]-2-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-13-7-12(6-9(8-18)14(13)19)17-16-11-4-2-10(15)3-5-11/h2-8,19H,1H3 |
InChI-Schlüssel |
RLOPGVGJLPHKFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C=O)N=NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)
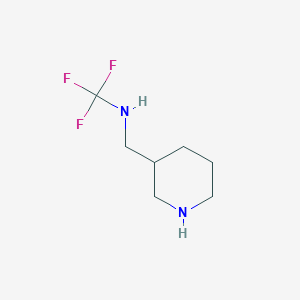
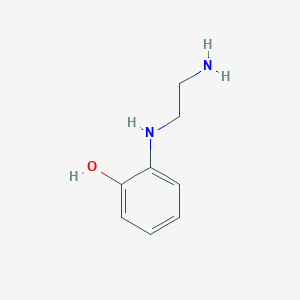
![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
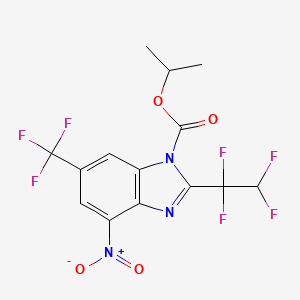
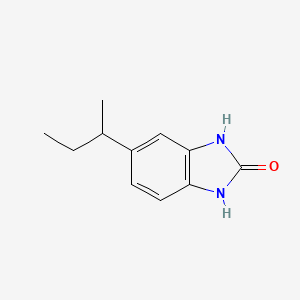
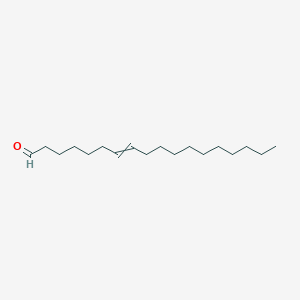
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)
